{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine
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Overview
Description
{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C18H23N3 and a molecular weight of 281.4 g/mol . This compound is characterized by the presence of a phenylpiperazine moiety linked to a phenylmethanamine structure. It is often used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 4-phenylpiperazine with a suitable benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and neurotransmitter interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
- {2-[(4-Benzylpiperazin-1-yl)methyl]phenyl}methanamine
- {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
Uniqueness
{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine is unique due to its specific phenylpiperazine structure, which imparts distinct binding affinities and pharmacological properties compared to its analogs. The presence of the phenyl group enhances its ability to interact with aromatic binding sites on receptors, potentially leading to more potent biological effects .
Properties
IUPAC Name |
[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-14-16-6-4-5-7-17(16)15-20-10-12-21(13-11-20)18-8-2-1-3-9-18/h1-9H,10-15,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHCKLZZRXPGSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2CN)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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